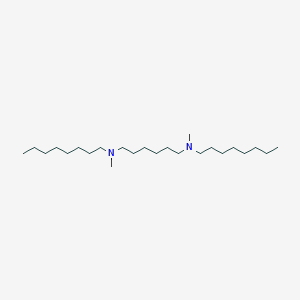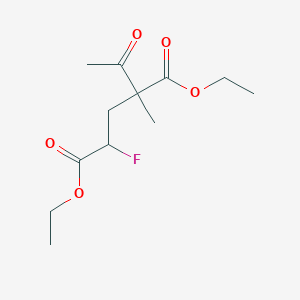
Diethyl 2-acetyl-4-fluoro-2-methylpentanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-acetyl-4-fluoro-2-methylpentanedioate is an organic compound with a complex structure that includes ester and ketone functional groups It is a derivative of pentanedioic acid and is characterized by the presence of acetyl, fluoro, and methyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-acetyl-4-fluoro-2-methylpentanedioate typically involves multi-step organic reactions. One common method includes the esterification of 2-acetyl-4-fluoro-2-methylpentanedioic acid with ethanol in the presence of an acid catalyst. The reaction conditions often require refluxing the mixture to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing by-products and ensuring the scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-acetyl-4-fluoro-2-methylpentanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diethyl 2-acetyl-4-fluoro-2-methylpentanedioic acid, while reduction can produce diethyl 2-hydroxy-4-fluoro-2-methylpentanedioate.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-acetyl-4-fluoro-2-methylpentanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which diethyl 2-acetyl-4-fluoro-2-methylpentanedioate exerts its effects involves interactions with various molecular targets. The ester and ketone groups can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can influence metabolic pathways and biochemical processes, making the compound useful in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl 2-acetyl-2-methylpentanedioate: Lacks the fluoro substituent, resulting in different reactivity and applications.
Diethyl 2-acetyl-4-chloro-2-methylpentanedioate: The chloro group provides different chemical properties compared to the fluoro group.
Diethyl 2-acetyl-4-bromo-2-methylpentanedioate:
Uniqueness
Diethyl 2-acetyl-4-fluoro-2-methylpentanedioate is unique due to the presence of the fluoro group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in specific chemical reactions and applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
57504-65-1 |
|---|---|
Molekularformel |
C12H19FO5 |
Molekulargewicht |
262.27 g/mol |
IUPAC-Name |
diethyl 2-acetyl-4-fluoro-2-methylpentanedioate |
InChI |
InChI=1S/C12H19FO5/c1-5-17-10(15)9(13)7-12(4,8(3)14)11(16)18-6-2/h9H,5-7H2,1-4H3 |
InChI-Schlüssel |
CWJNTDSLWFBMHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CC(C)(C(=O)C)C(=O)OCC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


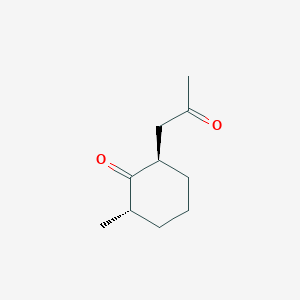
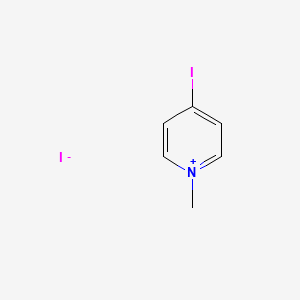

![N-(3-Carboxybicyclo[2.2.1]heptane-2-carbonyl)-L-glutamic acid](/img/structure/B14620992.png)

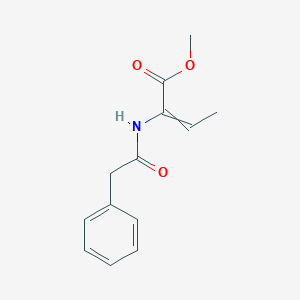
![[2-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] benzoate](/img/structure/B14621010.png)
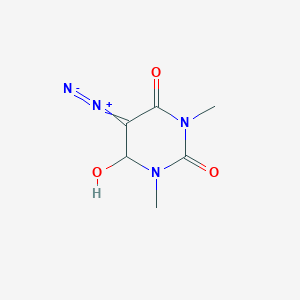
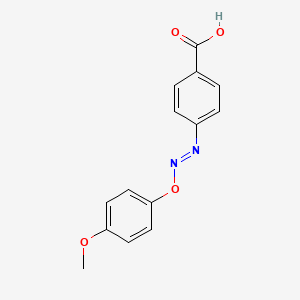

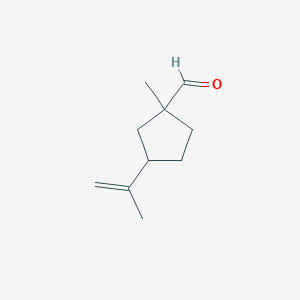
![4-{(E)-[(4-Bromophenyl)methylidene]amino}-N,N-dimethylaniline](/img/structure/B14621030.png)

